![molecular formula C8H8N2O2 B139943 1-Methyl-1H-benzo[d]imidazole-4,7-diol CAS No. 157587-58-1](/img/structure/B139943.png)
1-Methyl-1H-benzo[d]imidazole-4,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-benzo[d]imidazole-4,7-diol is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d]imidazole-4,7-diol can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . Another method includes the reaction of ortho-phenylenediamine with aldehydes in the presence of oxidizing agents such as sodium metabisulfite .
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves multicomponent reactions under controlled conditions to ensure high yield and purity. The use of catalysts like metal triflates (e.g., scandium triflate) and solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) is common .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-4,7-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the nitrogen and carbon atoms of the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-4,7-dione, while reduction could produce 1-methylbenzimidazole-4,7-diol derivatives with altered functional groups .
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazole-4,7-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1H-benzo[d]imidazole-4,7-diol involves its interaction with specific molecular targets and pathways. For instance, it can bind to the minor groove of DNA, forming hydrogen bonds and van der Waals interactions, which can inhibit DNA replication and transcription . Additionally, it may act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a similar structure but without the methyl and hydroxyl groups.
2-Methylbenzimidazole: Similar structure with a methyl group at the 2-position instead of the 1-position.
4,7-Dihydroxybenzimidazole: Similar structure with hydroxyl groups at the 4 and 7 positions but without the methyl group.
Uniqueness: 1-Methyl-1H-benzo[d]imidazole-4,7-diol is unique due to the presence of both methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets compared to its analogs .
Properties
CAS No. |
157587-58-1 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
1-methylbenzimidazole-4,7-diol |
InChI |
InChI=1S/C8H8N2O2/c1-10-4-9-7-5(11)2-3-6(12)8(7)10/h2-4,11-12H,1H3 |
InChI Key |
ZTENTJNRKHDCMC-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C(C=CC(=C21)O)O |
Canonical SMILES |
CN1C=NC2=C(C=CC(=C21)O)O |
Synonyms |
1H-Benzimidazole-4,7-diol,1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



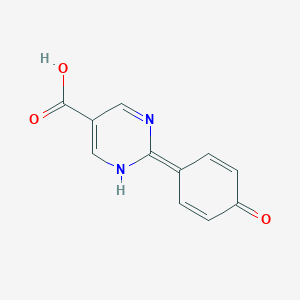


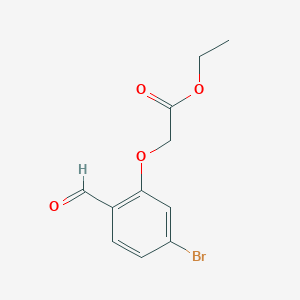
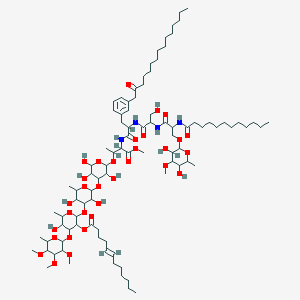
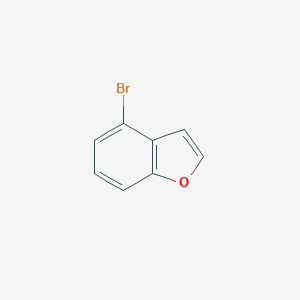

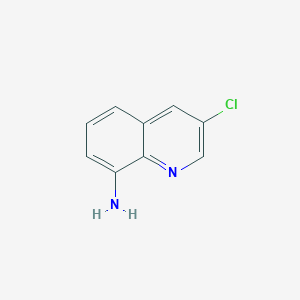
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
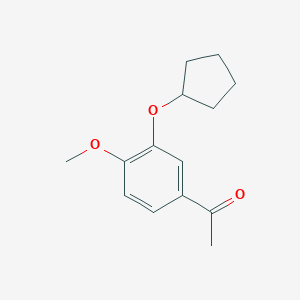
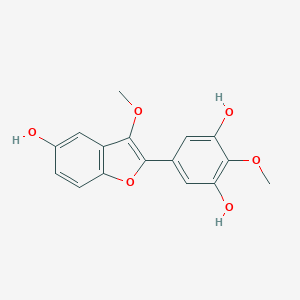
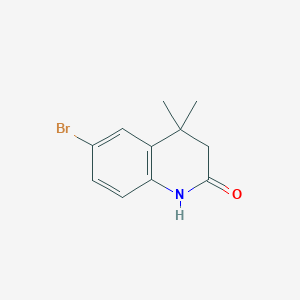
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
